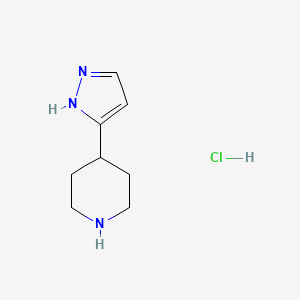
4-(1H-Pyrazol-3-YL)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pyrazol-3-YL)piperidine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a derivative of piperidine and pyrazole, two important classes of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-YL)piperidine hydrochloride typically involves the reaction of piperidine with pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial production.
化学反応の分析
Types of Reactions
4-(1H-Pyrazol-3-YL)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
4-(1H-Pyrazol-3-YL)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1H-Pyrazol-3-YL)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact pathways involved may vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes.
類似化合物との比較
Similar Compounds
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride
Uniqueness
4-(1H-Pyrazol-3-YL)piperidine hydrochloride is unique due to its specific combination of the pyrazole and piperidine rings. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for. Its ability to undergo a variety of chemical reactions and its potential biological activity further distinguish it from related compounds.
生物活性
4-(1H-Pyrazol-3-YL)piperidine hydrochloride is a compound notable for its diverse biological activities, particularly in medicinal chemistry. It features a piperidine ring substituted with a pyrazole moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and interactions with various biological targets.
- Chemical Formula : C10H13ClN4
- Molecular Weight : Approximately 187.67 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Effects
Recent studies have evaluated the cytotoxic activity of this compound against several cancer cell lines. In vitro tests have shown that the compound can inhibit the growth of human cancer cells, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The half-maximal cytotoxic concentration (CC50) values indicate that it may be more effective than traditional chemotherapeutic agents like 5-fluorouracil .
| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|
| A549 | 58.44 | 381.16 |
| MCF7 | 99.87 | 47.17 |
These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Interaction studies have focused on its binding affinity to various proteins involved in cancer progression and microbial resistance. The compound may act as an inhibitor of key enzymes or receptors, thereby modulating critical signaling pathways.
Interaction Studies
The compound's interaction profile has been explored through computational docking studies, which suggest potential allosteric binding sites on target proteins. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further drug formulation efforts .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly more than standard treatments, suggesting its potential as an alternative therapeutic agent .
- Antimicrobial Efficacy : In a controlled environment, the compound was tested against resistant bacterial strains, showing a notable reduction in bacterial load compared to untreated controls, indicating its potential use in treating infections caused by multidrug-resistant organisms .
特性
分子式 |
C8H14ClN3 |
|---|---|
分子量 |
187.67 g/mol |
IUPAC名 |
4-(1H-pyrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2,(H,10,11);1H |
InChIキー |
GJRADTVTPQORAL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=NN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















